N-[(5-fluoro-2-thienyl)methyl]-1-methyl-1H-pyrazol-4-amine
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Overview
Description
N-[(5-fluoro-2-thienyl)methyl]-1-methyl-1H-pyrazol-4-amine is a compound that features a unique combination of a fluorinated thiophene ring and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluoro-2-thienyl)methyl]-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 5-fluoro-2-thiophenemethylamine with 1-methyl-1H-pyrazol-4-carboxaldehyde under suitable conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluoro-2-thienyl)methyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
N-[(5-fluoro-2-thienyl)methyl]-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[(5-fluoro-2-thienyl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated thiophene ring and pyrazole moiety can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-aminothiophene and 2-thiophenemethylamine share structural similarities with N-[(5-fluoro-2-thienyl)methyl]-1-methyl-1H-pyrazol-4-amine.
Pyrazole Derivatives: Compounds such as 1-methyl-1H-pyrazol-4-amine and 3,5-dimethylpyrazole are structurally related.
Uniqueness
This compound is unique due to the presence of both a fluorinated thiophene ring and a pyrazole moiety, which confer distinct chemical and biological properties. The combination of these two functional groups allows for a wide range of applications and interactions that are not possible with simpler analogs.
Properties
Molecular Formula |
C9H11ClFN3S |
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Molecular Weight |
247.72 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C9H10FN3S.ClH/c1-13-6-7(4-12-13)11-5-8-2-3-9(10)14-8;/h2-4,6,11H,5H2,1H3;1H |
InChI Key |
CNZRKEKFDKDDDU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2=CC=C(S2)F.Cl |
Origin of Product |
United States |
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